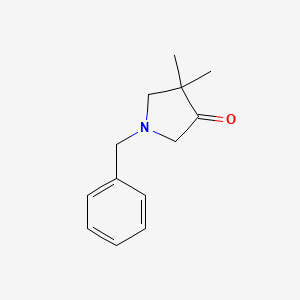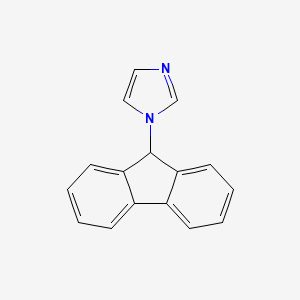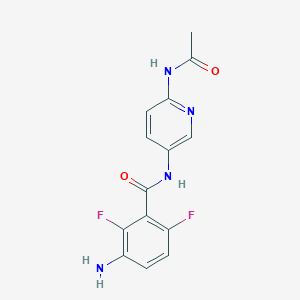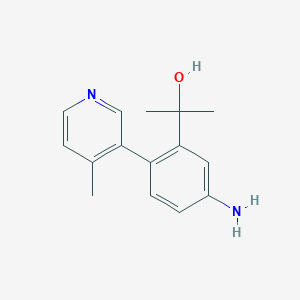
1-Benzyl-4,4-dimethyl-pyrrolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4,4-dimethyl-pyrrolidin-3-one is a chemical compound with the molecular formula C13H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
The synthesis of 1-Benzyl-4,4-dimethyl-pyrrolidin-3-one typically involves the reaction of benzylamine with 4,4-dimethyl-2-pyrrolidinone. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Benzyl-4,4-dimethyl-pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidinone moiety, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-4,4-dimethyl-pyrrolidin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4,4-dimethyl-pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Benzyl-4,4-dimethyl-pyrrolidin-3-one can be compared with other similar compounds, such as:
1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a ketone group, leading to different chemical properties and reactivity.
1-Benzyl-3,3-dimethylpiperidin-4-one: This compound has a six-membered piperidine ring instead of a five-membered pyrrolidine ring, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
1-benzyl-4,4-dimethylpyrrolidin-3-one |
InChI |
InChI=1S/C13H17NO/c1-13(2)10-14(9-12(13)15)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clé InChI |
TZISUFRABVYDQB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CC1=O)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B13891786.png)
![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)






![4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile](/img/structure/B13891814.png)
